Isoquinoline, 4-methyl-5-(4-piperidinyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline, 4-methyl-5-(4-piperidinyloxy)- is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline derivatives are known for their wide range of biological activities and are found in many natural plant alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including Isoquinoline, 4-methyl-5-(4-piperidinyloxy)-, can be achieved through various methods. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials and proceeds through cyclization under acidic conditions . Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions to form isoquinoline derivatives .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the extraction of isoquinoline from coal tar, followed by fractional crystallization of the acid sulfate . More efficient methods have been developed, such as selective extraction and catalytic processes, to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 4-methyl-5-(4-piperidinyloxy)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of isoquinoline N-oxide.
Reduction: Reduction reactions can convert isoquinoline derivatives to their corresponding tetrahydroisoquinoline forms.
Substitution: Isoquinoline derivatives can undergo substitution reactions, such as bromination, to form compounds like 4-bromo-isoquinoline.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide), and oxidizing agents (e.g., bromine) . Reaction conditions often involve heating and the use of solvents like ethanol and acetone .
Major Products
Major products formed from these reactions include isoquinoline N-oxide, tetrahydroisoquinoline, and various substituted isoquinoline derivatives .
Scientific Research Applications
Isoquinoline, 4-methyl-5-(4-piperidinyloxy)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Isoquinoline, 4-methyl-5-(4-piperidinyloxy)- involves its interaction with molecular targets and pathways in biological systems. It can act as an inhibitor or activator of specific enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific isoquinoline derivative and its structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Isoquinoline, 4-methyl-5-(4-piperidinyloxy)- include:
Quinoline: A structural isomer of isoquinoline with similar chemical properties.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
4-Bromo-isoquinoline: A substituted isoquinoline derivative with unique reactivity.
Uniqueness
Isoquinoline, 4-methyl-5-(4-piperidinyloxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its piperidinyloxy group enhances its solubility and reactivity compared to other isoquinoline derivatives .
Properties
CAS No. |
651308-48-4 |
---|---|
Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
4-methyl-5-piperidin-4-yloxyisoquinoline |
InChI |
InChI=1S/C15H18N2O/c1-11-9-17-10-12-3-2-4-14(15(11)12)18-13-5-7-16-8-6-13/h2-4,9-10,13,16H,5-8H2,1H3 |
InChI Key |
HIKONSJUYGLINB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)OC3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.